molecular formula C20H19N3O4 B1663261 Indirubin E804

Indirubin E804

Cat. No.: B1663261
M. Wt: 365.4 g/mol
InChI Key: TWOSIFOFWWXXIG-PTGBLXJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indirubin derivative E804, also known as indirubin-3′-oxime 2,3-dihydroxypropyl ether, is a synthetic compound derived from indirubin. Indirubin is a naturally occurring compound found in the indigo plant and has been traditionally used in Chinese medicine. E804 has garnered significant attention due to its potent biological activities, particularly its anticancer properties. It is known to inhibit cyclin-dependent kinases and signal transducer and activator of transcription proteins, making it a promising candidate for cancer therapy .

Mechanism of Action

Target of Action

Indirubin E804 has been found to interact with several molecular targets within cells. It is a potent inhibitor of Cyclin-Dependent Kinases (CDKs) , Glycogen Synthase Kinase-3β (GSK3β) , and Insulin-like Growth Factor 1 Receptor (IGF1R) . It also blocks Signal Transducer and Activator of Transcription-3 (STAT3) signaling . These targets play crucial roles in cell proliferation, apoptosis, and inflammation .

Mode of Action

This compound acts as an ATP-competitive inhibitor of CDKs and GSK3β, achieving IC50 values down to the low nanomolar range . It blocks STAT3 signaling in human breast and prostate cancer cells and inhibits Src kinase activity . It also inhibits IGF1R with an IC50 of 0.65 μM .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits angiogenesis by decreasing the phosphorylation of VEGF receptor (VEGFR)-2, AKT, and extracellular signal-regulated kinase in VEGF-treated HUVECs . It also modulates immune response with activation of the pro-inflammatory effects in lipopolysaccharide (LPS)-treated macrophages .

Pharmacokinetics

This compound is poorly soluble in water, which limits its bioavailability . The development of self-emulsifying drug delivery systems (sedds) has been shown to increase the bioavailability of this compound .

Result of Action

This compound significantly decreases proliferation, migration, and tube formation of vascular endothelial growth factor (VEGF)-treated HUVECs . It also inhibits angiogenesis and tumor growth in vivo . Immunohistochemistry reveals a decreased CD31 microvessel density index and Ki-67 proliferative index, but an increased apoptosis index in E804-treated tumors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of E804 can be enhanced by formulating it in different self-emulsifying drug delivery systems

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indirubin derivative E804 involves several steps. The starting material, indirubin, undergoes oximation to form indirubin-3′-oxime. This intermediate is then reacted with 2,3-dihydroxypropyl ether under specific conditions to yield E804. The reaction typically requires a solvent such as ethanol and a catalyst like 1,1,3,3-tetramethylguanidine .

Industrial Production Methods: Industrial production of E804 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Indirubin derivative E804 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized compounds .

Scientific Research Applications

Indirubin derivative E804 has a wide range of scientific research applications:

Comparison with Similar Compounds

    Indirubin-3′-oxime: Another derivative of indirubin with similar anticancer properties.

    Indirubin-3-acetoxime: Known for its ability to inhibit CDKs and induce apoptosis in cancer cells.

    Indirubin-5-sulfonate: Exhibits anti-inflammatory and anticancer activities.

Uniqueness of E804: Indirubin derivative E804 stands out due to its potent inhibition of multiple molecular targets, including CDKs, STAT proteins, and IGF1R. This multi-targeted approach enhances its efficacy as an anticancer agent and makes it a valuable compound for further research and development .

Biological Activity

Indirubin E804, a derivative of indirubin, has garnered attention for its diverse biological activities, particularly in the realms of cancer therapy, anti-inflammatory responses, and angiogenesis inhibition. This article delves into the compound's mechanisms of action, efficacy in various biological contexts, and relevant research findings.

Overview of this compound

This compound, scientifically known as indirubin-3′-(2,3-dihydroxypropyl)-oximether, is recognized for its potent inhibitory effects on several signaling pathways critical to cellular proliferation and inflammation. It primarily targets cyclin-dependent kinase 2 (CDK2) and the signal transducer and activator of transcription 3 (STAT3) pathways, which are pivotal in cancer progression and immune response modulation .

  • Inhibition of Angiogenesis :
    E804 exhibits significant angiosuppressive properties. In vitro studies demonstrate that it inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner. Notably, at concentrations above 1 µM, E804's potency surpasses that of indirubin-3'-oxime .
  • Anti-inflammatory Effects :
    E804 modulates immune responses by suppressing pro-inflammatory cytokines such as IL-6 and IL-10 in lipopolysaccharide (LPS)-treated macrophages. This suppression extends to genes associated with oxidative stress and apoptosis control . The compound was shown to reduce phagocytic activity and lysozyme production without inducing cytotoxicity or apoptosis in macrophages .
  • Promotion of Autophagy :
    Recent research indicates that E804 can induce autophagy in gastric cancer cells through inhibition of the STAT3 signaling pathway. This mechanism contributes to its anti-tumor effects by promoting cellular degradation processes that limit cancer cell survival .

Table 1: Summary of Biological Activities

Activity Description Reference
Angiogenesis InhibitionInhibits HUVEC proliferation and tube formation; effective at 1 µM and above
Anti-inflammatorySuppresses IL-6 and IL-10 secretion in LPS-treated macrophages
Autophagy PromotionInduces autophagy in gastric cancer cells via STAT3 inhibition
Developmental ToxicityCauses malformations in zebrafish embryos; increases reactive oxygen species

Case Studies

  • Zebrafish Model :
    A study evaluated the developmental toxicity of E804 using zebrafish embryos. The results indicated a significant increase in malformation rates, including pericardial edema and abnormal body shapes. Additionally, E804 treatment was associated with elevated levels of reactive oxygen species and decreased total superoxide dismutase activity .
  • Macrophage Response :
    In a controlled experiment using RAW264.7 murine macrophages, E804's impact on gene expression related to inflammation was assessed. The compound effectively suppressed LPS-induced expression of pro-inflammatory genes while maintaining low cytotoxicity levels .

Properties

IUPAC Name

4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2/b23-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOSIFOFWWXXIG-PTGBLXJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.